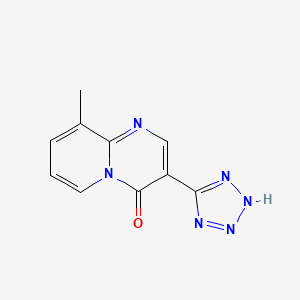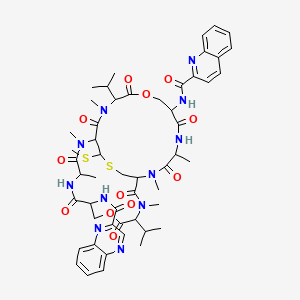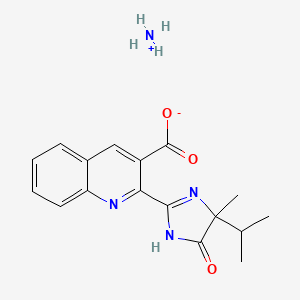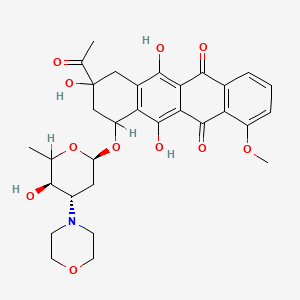
Pemirolast
描述
培米洛斯是一种主要用作抗过敏药物治疗的肥大细胞稳定剂。它以商品名Alegysal和Alamast销售。 培米洛斯用于预防由过敏引起的眼睛瘙痒,例如花粉症和过敏性结膜炎 .
作用机制
培米洛斯通过与组胺H1受体结合发挥作用,阻断内源性组胺的作用。这会导致由组胺引起的症状(如瘙痒和血管扩张)的暂时缓解。 培米洛斯还抑制抗原诱导的人肥大细胞释放炎症介质,如组胺、白三烯C4、D4和E4 .
生化分析
Biochemical Properties
Pemirolast plays a crucial role in biochemical reactions by stabilizing mast cells and preventing the release of inflammatory mediators such as histamine, leukotriene C4, D4, and E4 . These mediators are typically released during allergic reactions and contribute to symptoms such as itching, swelling, and redness. This compound interacts with histamine H1 receptors, blocking the action of endogenous histamine and providing temporary relief from allergic symptoms . Additionally, this compound inhibits antigen-stimulated calcium ion influx into mast cells by blocking calcium channels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It primarily affects mast cells by inhibiting their degranulation and subsequent release of inflammatory mediators . This inhibition helps reduce the symptoms of allergic reactions. This compound also influences cell signaling pathways by blocking histamine H1 receptors, which are involved in the mediation of allergic responses . Furthermore, this compound has been observed to affect gene expression related to inflammatory processes, thereby modulating cellular metabolism and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H1 receptors, which blocks the action of endogenous histamine . This binding prevents histamine from interacting with its receptors on effector cells, thereby reducing the symptoms of allergic reactions. This compound also inhibits the antigen-induced release of inflammatory mediators from mast cells by blocking calcium channels . This inhibition prevents the influx of calcium ions into mast cells, which is necessary for their degranulation and release of inflammatory substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be stable and effective in preventing allergic reactions when used consistently . Its long-term effects on cellular function have not been extensively studied. In vitro studies have shown that this compound maintains its efficacy in inhibiting mast cell degranulation over extended periods . In vivo studies are needed to further understand the long-term stability and degradation of this compound in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits mast cell degranulation and reduces allergic symptoms without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects and cause adverse reactions . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in efficacy but rather increases the risk of toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of inflammatory mediators. It interacts with enzymes and cofactors involved in the synthesis and release of histamine, leukotrienes, and other inflammatory substances . By inhibiting these pathways, this compound reduces the levels of these mediators and alleviates allergic symptoms .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This compound’s distribution within the body is influenced by its binding to plasma proteins and its ability to cross biological barriers . These interactions affect its localization and accumulation in specific tissues, thereby influencing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within mast cells, where it exerts its stabilizing effects . This compound may also localize to other cellular compartments involved in the inflammatory response, such as the endoplasmic reticulum and the cytoplasm . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and optimizing its therapeutic use .
准备方法
培米洛斯钾是通过一系列化学反应合成的。 该制备过程涉及将9-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-胺与叠氮化钠反应形成四唑环 . 工业生产方法包括使用预糊化淀粉、乳糖、羧甲基淀粉钠和硬脂酸镁来形成培米洛斯钾片 .
化学反应分析
培米洛斯会发生各种化学反应,包括:
氧化: 培米洛斯在特定条件下可以被氧化形成不同的氧化产物。
还原: 可以对培米洛斯进行还原反应,以产生化合物的还原形式。
取代: 培米洛斯可以发生取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂.
科学研究应用
培米洛斯有广泛的科学研究应用:
化学: 它被用作研究肥大细胞稳定和组胺释放抑制的模型化合物。
生物学: 培米洛斯被研究其对各种生物途径的影响,包括其在抑制肥大细胞释放炎症介质中的作用。
医学: 它用于治疗过敏性疾病,如花粉症、过敏性结膜炎和哮喘。
工业: 培米洛斯用于配制眼药水和片剂以供治疗使用.
相似化合物的比较
培米洛斯属于一类称为吡啶并嘧啶的有机化合物。类似的化合物包括:
酮替芬: 另一种用于治疗过敏性疾病的肥大细胞稳定剂。
色甘酸钠: 一种通过稳定肥大细胞来预防过敏反应的化合物。
奈多克罗米尔: 与色甘酸钠类似,它用于治疗过敏性结膜炎和哮喘。培米洛斯在其与组胺H1受体的特异性结合及其抑制各种炎症介质的能力方面是独一无二的.
属性
IUPAC Name |
9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIANJWSAHKJQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100299-08-9 (potassium salt) | |
| Record name | Pemirolast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048338 | |
| Record name | Pemirolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pemirolast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 1.9X10+4 mg/L at 25 °C /Estimated/, 4.62e-01 g/L | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pemirolast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.3X10-6 mm Hg at 25 °C /Estimated/ | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pemirolast binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. Pemirolast has also been observed to inhibit antigen-stimulated calcium ion influx into mast cells through the blockage of calcium channels. Pemirolast inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils., To determine whether pemirolast, a new antiallergic drug, inhibits the activation of eosinophils, we investigated the effect of pemirolast on the release of leukotriene C4 (LTC4) and eosinophil cationic protein (ECP) from human eosinophils. Calcium ionophore A23187 caused both LTC4 and ECP release from human eosinophils, whereas PAF and FMLP induced only ECP release from the eosinophils. Pemirolast (10(-6) to 10(-3) M) inhibited A23187-induced LTC4 release from the eosinophils in a dose-dependent fashion with 77% inhibition at 10(-3) M. Pemirolast (10(-5) to 10(-3) M) inhibited A23187-induced ECP release from the eosinophils in a dose-dependent fashion with 42% inhibition at 10(-3) M. Pemirolast (10(-4) and 10(-3) M) also inhibited PAF-induced and FMLP-induced ECP release from the eosinophils. We conclude that pemirolast prevents the activation of human eosinophils to inhibit LTC4 and ECP release. These results suggest that pemirolast might be useful in controlling allergic diseases by inhibiting eosinophil activation. /Pemirolast potassium/, Pemirolast is a mast cell stabilizer and inhibits the release of inflammatory mediators from cells associated with Type I immediate hypersensitivity reactions. The drug has been observed to block antigen-stimulated calcium ion influx into mast cells. Pemirolast also inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils. /Pemirolast potassium/ | |
| Record name | Pemirolast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dimethylformamide | |
CAS No. |
69372-19-6, 100299-08-9 | |
| Record name | Pemirolast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69372-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemirolast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemirolast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pemirolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMIROLAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C09NV773M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pemirolast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
310-311 °C (decomposes) | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)







![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)

